
5-Phenylpenta-1,3-diynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenylpenta-1,3-diynylbenzene is an organic compound characterized by the presence of two phenyl groups attached to a penta-1,3-diynyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpenta-1,3-diynylbenzene typically involves the reaction of phenylacetylene with a suitable diynyl precursor under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the formation of the diynyl linkage between the phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
5-Phenylpenta-1,3-diynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diynyl groups into alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
5-Phenylpenta-1,3-diynylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Employed in the development of conductive polymers and advanced materials with unique electronic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 5-Phenylpenta-1,3-diynylbenzene exerts its effects depends on the specific application. In materials science, its unique electronic structure allows for the formation of conductive polymers. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
5-Phenylpenta-1,3-diene: Similar structure but with a diene instead of a diynyl linkage.
1,5-Diphenylpenta-1,4-dien-3-one: Contains a conjugated diene and a carbonyl group.
Uniqueness
5-Phenylpenta-1,3-diynylbenzene is unique due to its diynyl linkage, which imparts distinct electronic properties and reactivity compared to similar compounds with diene or single-bond linkages. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
6088-99-9 |
|---|---|
分子式 |
C17H12 |
分子量 |
216.28 g/mol |
IUPAC名 |
5-phenylpenta-1,3-diynylbenzene |
InChI |
InChI=1S/C17H12/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h1-2,4-7,10-13H,14H2 |
InChIキー |
AFAXUPJQEIQWKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC#CC#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


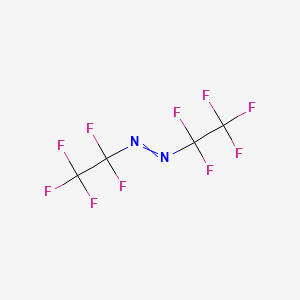
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
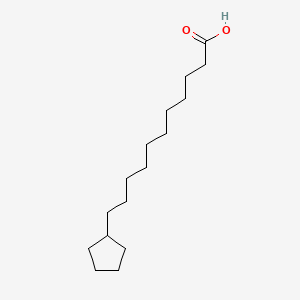
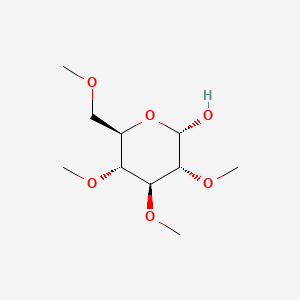
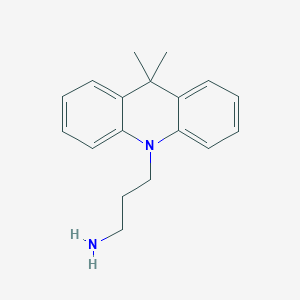

![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)
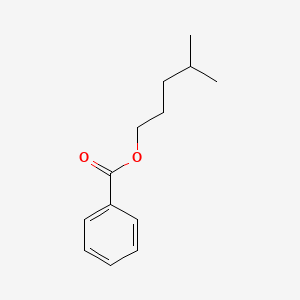

![2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate](/img/structure/B14742062.png)
![n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14742063.png)
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)

![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)
